N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide
Description
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide is a synthetic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core linked to a propanamide scaffold substituted with a 4-nitrophenoxy group. Its molecular formula, C₂₂H₂₇N₂O₅, was confirmed via high-resolution mass spectrometry (HRMS) with an observed [M + H]+ peak at m/z 399.1679 (calculated 399.1920) . The synthesis involves multi-step reactions, including alkylation and substitution under conditions such as K₂CO₃/KI in DMF, as outlined in Scheme 1 of .
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-11(17-10-13-3-4-14(17)9-13)19-18(21)12(2)24-16-7-5-15(6-8-16)20(22)23/h5-8,11-14,17H,3-4,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHZGRZOYQCBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(C)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173103 | |
| Record name | N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052631-19-2 | |
| Record name | N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052631-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide typically involves multiple steps. The starting materials often include bicyclo[2.2.1]hept-2-ene and 4-nitrophenol. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s distinct structural attributes include:
- 4-Nitrophenoxy group: A strong electron-withdrawing substituent that may influence electronic properties or receptor interactions.
- Propanamide linker : Facilitates hydrogen bonding and solubility.
Table 1: Comparison with Structurally Related Compounds
Functional and Pharmacological Insights
- Norbornane vs.
- Nitro Group Positioning: The 4-nitrophenoxy group differs from W-18’s 4-nitrophenylethyl substituent. The phenoxy linkage may alter electronic distribution and metabolic pathways compared to the phenylethyl chain .
- Synthetic Accessibility: The use of K₂CO₃/KI-mediated alkylation (common in and ) suggests shared synthetic strategies with other norbornane derivatives, though scalability remains unverified .
Research Findings and Limitations
- Bioactivity: No direct pharmacological data for the target compound exists in the evidence. However, Cumyl-BC-HpMeGaClone-221 (a norbornane-containing NPS) highlights the bicyclo system’s relevance in designing CNS-active molecules .
- Solubility and Stability : The propanamide linker and nitro group may enhance water solubility relative to purely hydrocarbon-based analogs (e.g., adamantane derivatives in ) but could increase photodegradation risks.
Biological Activity
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. Its unique bicyclic structure and functional groups suggest potential biological activities, particularly in the areas of herbicidal and antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a bicyclo[2.2.1]heptyl moiety, which is known for its rigidity and potential to interact with biological targets effectively.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.39 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
| Log P (octanol-water) | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. A study on related bicyclic compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.
Case Study: Antimicrobial Efficacy
- Study: Evaluation of bicyclic compounds against Staphylococcus aureus and Escherichia coli.
- Findings: Compounds showed inhibition zones ranging from 12 mm to 25 mm at concentrations of 100 µg/mL.
Herbicidal Activity
The compound's structural components suggest potential herbicidal activity. Research on beta-triketones, which share similar mechanisms of action, revealed their effectiveness in inhibiting specific enzymes involved in plant growth.
Table 2: Herbicidal Activity Comparison
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | TBD (To be determined) | TBD |
| Beta-triketone A | 4-Hydroxyphenylpyruvate dioxygenase | 50 |
| Beta-triketone B | 4-Hydroxyphenylpyruvate dioxygenase | 75 |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for microbial metabolism and plant growth regulation. This aligns with findings from studies on related compounds that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
